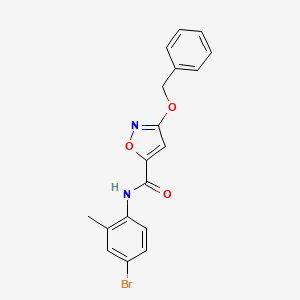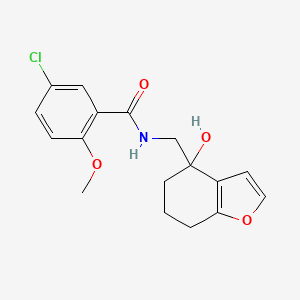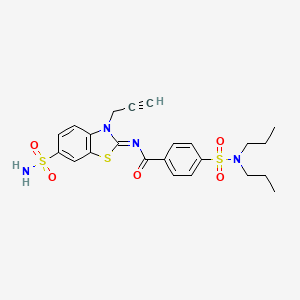![molecular formula C12H18ClNO4 B2370297 Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride CAS No. 2460755-75-1](/img/structure/B2370297.png)
Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride” is a chemical compound with the molecular formula C11H16ClNO4. It is also known as “Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride” with a CAS Number of 68697-60-9 . The compound has a molecular weight of 217.65 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H . This code provides a specific string of characters that represent the 2D structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate hydrochloride can be synthesized by alkylation of methyl-N-(4-hydroxyphenyl)carbamate, producing methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates with applications in organic chemistry research (Velikorodov, 2004).
Pharmacological Research
- In pharmacological research, related compounds have been identified as selective beta 3-adrenergic agonists, indicating potential use in obesity treatment and metabolic rate modulation (Howe et al., 1992).
Environmental Impact Study
- The compound's transformation products have been studied in environmental contexts, such as their formation during wastewater disinfection and potential phytotoxic activity (DellaGreca et al., 2009).
Antibacterial Activity
- Derivatives of methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate hydrochloride have been synthesized and evaluated for antibacterial activity against various microbes, indicating its potential in developing new antibacterial agents (Desai et al., 2001).
Antimalarial Research
- Studies have shown that structurally similar compounds exhibit significant antimalarial activity, suggesting possible applications in malaria treatment research (Werbel et al., 1986).
Organic Chemistry Applications
- The compound and its derivatives have been used in various synthetic organic chemistry applications, such as in the synthesis of 4H-1,4-thiazin-3-one 1,1-dioxides, indicating its versatility in chemical synthesis (Takahashi & Yuda, 1996).
Development of Anticancer Drugs
- The compound's derivatives have been studied as potential anticancer drugs, with specific organotin(IV) complexes showing cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Antimicrobial Agent Synthesis
- Related compounds have been synthesized and characterized as potential antimicrobial agents, highlighting their application in developing new antimicrobial therapies (Doraswamy & Ramana, 2013).
Metabolic Effects in Animal Models
- Studies on similar compounds have explored their metabolic effects in animal models, providing insights into their potential therapeutic uses in metabolic disorders (Traunecker, 1985).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-16-12(15)6-9-2-4-11(5-3-9)17-8-10(14)7-13;/h2-5,10,14H,6-8,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZMPUDSISWSLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OCC(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(3-amino-2-hydroxypropoxy)phenyl]acetate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-methoxy-4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 3-nitrobenzoate](/img/structure/B2370218.png)




![2-(2-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2370226.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B2370227.png)
![2-(Methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2370229.png)
![2-[3-(4-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetamide](/img/structure/B2370230.png)


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2370234.png)
![Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2370235.png)
